molecular formula C16H9Br2NO2 B2768172 2-(1,3-Benzodioxol-5-yl)-6,8-dibromoquinoline CAS No. 861206-55-5

2-(1,3-Benzodioxol-5-yl)-6,8-dibromoquinoline

Cat. No.: B2768172
CAS No.: 861206-55-5
M. Wt: 407.061
InChI Key: SWKBXSXDHKZHOJ-UHFFFAOYSA-N
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Description

2-(1,3-Benzodioxol-5-yl)-6,8-dibromoquinoline: is a complex organic compound that features a quinoline core substituted with a benzodioxole moiety and two bromine atoms. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the benzodioxole group, known for its bioactivity, and the dibromo substitution, which can influence reactivity and interaction with biological targets, makes this compound a valuable subject for research.

Scientific Research Applications

2-(1,3-Benzodioxol-5-yl)-6,8-dibromoquinoline: has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzodioxol-5-yl)-6,8-dibromoquinoline typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzodioxol-5-yl)-6,8-dibromoquinoline: can undergo various chemical reactions, including:

Common Reagents and Conditions

    N-bromosuccinimide (NBS): Used for bromination.

    Palladium Catalysts: Used in coupling reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atoms.

Comparison with Similar Compounds

2-(1,3-Benzodioxol-5-yl)-6,8-dibromoquinoline: can be compared with other quinoline derivatives and benzodioxole-containing compounds:

The uniqueness of This compound lies in the combination of the quinoline core with the benzodioxole moiety and the dibromo substitution, which can result in unique biological and chemical properties.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-6,8-dibromoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Br2NO2/c17-11-5-10-1-3-13(19-16(10)12(18)7-11)9-2-4-14-15(6-9)21-8-20-14/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWKBXSXDHKZHOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC4=C(C=C(C=C4C=C3)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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